molecular formula C12H15ClN2O4 B1597133 (2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1049740-22-8

(2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1597133
CAS No.: 1049740-22-8
M. Wt: 286.71 g/mol
InChI Key: SEUNGOAUHHBBSI-XQKZEKTMSA-N
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Description

(2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C12H15ClN2O4 and its molecular weight is 286.71 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2S,4R)-4-[(4-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4.ClH/c15-12(16)11-6-9(7-13-11)5-8-1-3-10(4-2-8)14(17)18;/h1-4,9,11,13H,5-7H2,(H,15,16);1H/t9-,11+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUNGOAUHHBBSI-XQKZEKTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376027
Record name (2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049740-22-8
Record name (2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, with the molecular formula C12H15ClN2O4 and CAS Number 1049740-22-8, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, focusing on its anticancer and antimicrobial properties.

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the pyrrolidine ring followed by functionalization with a nitrobenzyl group. The compound has been characterized using various spectroscopic techniques to confirm its structure and purity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrrolidine derivatives, including this compound. Research conducted on human lung adenocarcinoma A549 cells demonstrated that this compound exhibits significant cytotoxic effects.

  • Cell Viability Assays : The compound was tested at a concentration of 100 µM for 24 hours using MTT assays. Results indicated a reduction in cell viability, suggesting potent anticancer activity.
  • Comparison with Cisplatin : The effectiveness of this compound was compared to cisplatin, a standard chemotherapeutic agent. The results showed that certain structural modifications in the pyrrolidine scaffold enhanced its cytotoxicity while maintaining lower toxicity towards non-cancerous cells.
CompoundCell LineIC50 (µM)Selectivity Index
(2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acidA54966High
CisplatinA54910Low

Antimicrobial Activity

The antimicrobial activity of this compound has also been investigated against various multidrug-resistant bacterial strains.

  • Pathogens Tested : The compound was screened against resistant strains such as Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa.
  • Mechanism of Action : Preliminary findings suggest that the nitro group may play a critical role in the antimicrobial efficacy by interfering with bacterial protein synthesis or cell wall integrity.
PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Klebsiella pneumoniae64
Pseudomonas aeruginosa128

Case Studies

A study published in August 2022 evaluated multiple pyrrolidine derivatives for their biological activities. Among these compounds, those structurally similar to (2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid exhibited promising results against both cancer and bacterial pathogens.

Key Findings:

  • Cytotoxicity : Compounds with free amino groups showed enhanced anticancer activity.
  • Antimicrobial Resistance : Certain derivatives demonstrated effectiveness against strains resistant to conventional antibiotics, indicating their potential as alternative therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
(2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

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